N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine: is a chemical compound with the molecular formula C16H18N4 and a molecular weight of 266.34 g/mol . This compound belongs to the class of benzimidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine typically involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This reaction is mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: the general approach involves multi-step synthesis, often starting from commercially available precursors and utilizing catalytic processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence multiple biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-benzo[d]imidazol-2-amine: This compound shares a similar benzimidazole core but has different substituents, leading to distinct chemical and biological properties.
N2-(2,4,6-Trimethylphenyl)-1H-benzo[d]imidazole-2,7-diamine: This compound is structurally similar but has different substituents on the benzimidazole ring, affecting its reactivity and applications.
Uniqueness: N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Eigenschaften
Molekularformel |
C16H18N4 |
---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
2-N-(2,4,6-trimethylphenyl)-1H-benzimidazole-2,4-diamine |
InChI |
InChI=1S/C16H18N4/c1-9-7-10(2)14(11(3)8-9)19-16-18-13-6-4-5-12(17)15(13)20-16/h4-8H,17H2,1-3H3,(H2,18,19,20) |
InChI-Schlüssel |
RAQJJESQAOARIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC3=C(C=CC=C3N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.